molecular formula C20H16N2O3S B12361041 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B12361041
M. Wt: 364.4 g/mol
InChI Key: KSKAHDXYKQQNAD-UHFFFAOYSA-N
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Description

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, inert atmospheres (such as nitrogen or argon), and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and electrophiles (such as halogens or nitro groups). The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and phenyl groups can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile
  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid
  • 7-hydroxy-3-phenyl-4H-benzopyran-4-one

Uniqueness

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific arrangement of functional groups and the presence of the thieno[2,3-b]pyridine core.

Properties

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

4-hydroxy-3-[4-(2-hydroxyphenyl)phenyl]-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C20H16N2O3S/c21-9-14-18(24)17-15(10-26-20(17)22-19(14)25)12-7-5-11(6-8-12)13-3-1-2-4-16(13)23/h1-8,10,14,17-18,20,23-24H,(H,22,25)

InChI Key

KSKAHDXYKQQNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CSC4C3C(C(C(=O)N4)C#N)O)O

Origin of Product

United States

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